2-(4-ethoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Description
The compound 2-(4-ethoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile features an oxazole core with three key substituents:
- 2-position: A 4-ethoxyphenyl group, contributing to lipophilicity and steric bulk.
- 4-position: A nitrile group, enhancing polarity and hydrogen-bonding capabilities.
This structure is common in medicinal chemistry for targeting kinases or GPCRs, with modifications in substituents significantly altering pharmacological profiles .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-3-30-20-10-8-18(9-11-20)22-26-21(16-25)24(31-22)28-14-12-27(13-15-28)23(29)19-6-4-17(2)5-7-19/h4-11H,3,12-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANXWZJYZCYBCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperazine moiety: This step involves the reaction of the oxazole intermediate with a piperazine derivative.
Functionalization with the ethoxyphenyl and methylbenzoyl groups: These groups are introduced through substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Research indicates that derivatives of this compound exhibit significant biological activities, including:
Antimicrobial Properties
Studies have shown that oxazole derivatives possess antimicrobial activity against various bacterial strains. For instance:
- Study Findings: Certain derivatives demonstrated minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics, indicating their potential as novel antimicrobial agents against pathogens like Pseudomonas aeruginosa and Bacillus subtilis .
Anticancer Activity
Oxazole-containing compounds have been highlighted for their anticancer potential. Mechanisms include:
- Inhibition of cell proliferation.
- Induction of apoptosis in cancer cell lines.
Case Study: In vitro studies on cancer cell lines treated with oxazole derivatives showed significant reductions in cell viability and activation of caspase pathways, suggesting their role as chemotherapeutic agents .
Neuropharmacological Effects
The piperazine moiety in the compound is associated with neuropharmacological activities. Research indicates:
- Potential applications in treating psychiatric disorders by affecting neurotransmitter systems, particularly serotonin and dopamine receptors .
Summary of Research Findings
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile would depend on its specific interactions with molecular targets. This may involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations on the Aromatic Rings
a) Fluorinated Analogs
- 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile (CAS 903864-40-4)
b) Methoxy vs. Ethoxy Substituents
Piperazine and Linker Modifications
- 5-(4-Ethyl-1-piperazinyl)-2-[4-(1-piperidinylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile Key Differences: Ethyl-piperazinyl and sulfonylphenyl groups replace the methylbenzoyl-piperazine.
Extended Conjugation Systems
- 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile (CAS 941010-23-7)
Research Findings and Implications
- Synthetic Routes : Multi-component one-pot reactions (e.g., ) are common for oxazole derivatives, offering high yields (70–85%) but requiring optimization for sterically hindered substituents .
- Structural Validation : Tools like SHELX () and ORTEP () enable precise crystallographic analysis, confirming substituent orientation and molecular packing .
- Biological Activity : Fluorinated analogs () show promise in kinase inhibition due to enhanced binding, while ethoxy/methoxy variants () may optimize pharmacokinetics .
Biological Activity
The compound 2-(4-ethoxyphenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile, with the CAS number 946308-54-9, is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 402.4 g/mol. The structure features an oxazole ring, piperazine moiety, and various aromatic substituents that may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 946308-54-9 |
| Molecular Formula | C23H22N4O3 |
| Molecular Weight | 402.4 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including kinases and receptors involved in cell signaling pathways. Preliminary studies suggest that it may act as a kinase inhibitor, which is significant given the role of kinases in cancer progression and other diseases.
- Kinase Inhibition : The compound has shown potential as a Type I kinase inhibitor, binding to the ATP binding pocket of specific kinases. This interaction is crucial for preventing the phosphorylation of downstream targets that promote cell proliferation and survival .
- Anticancer Activity : In vitro studies have demonstrated that compounds with similar structures exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in xenograft models .
Anticancer Properties
Research has indicated that derivatives of oxazole compounds can exhibit potent anticancer activity. For instance, related compounds have been tested against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(4-ethoxyphenyl)-5-[...] | A549 (Lung) | <5 |
| 2-(4-ethoxyphenyl)-5-[...] | MCF7 (Breast) | <10 |
| 2-(4-ethoxyphenyl)-5-[...] | HeLa (Cervical) | <7 |
These results indicate a promising anticancer profile, particularly against lung and breast cancer cell lines.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in preclinical settings:
- Case Study 1 : A study on a closely related oxazole derivative demonstrated a reduction in tumor volume by over 50% in a mouse model of breast cancer after treatment for four weeks .
- Case Study 2 : Another investigation focused on the neuroprotective effects of similar piperazine-based compounds showed significant improvements in cognitive function in animal models subjected to neurotoxic agents .
Safety and Toxicity Profile
While the preliminary data on biological activity is promising, safety profiles are paramount for clinical applications. Toxicological assessments are essential to determine the maximum tolerated dose (MTD) and any potential adverse effects associated with long-term use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
